Oetedg

Description

Contextualizing O(6)-Ethylthioethyldeoxyguanosine as a DNA Adduct

A DNA adduct is formed when a chemical agent forms a covalent bond with a DNA base or the phosphodiester backbone. escholarship.orgrestorebioclinic.com These modifications can distort the DNA structure and interfere with fundamental processes such as replication and transcription. restorebioclinic.commdpi.com O(6)-Ethylthioethyldeoxyguanosine specifically represents an alkylation product at the O6 position of the guanine (B1146940) base in deoxyguanosine. aacrjournals.orgnih.gov This particular site of modification is significant because it is involved in Watson-Crick base pairing with cytosine. nih.govmdpi.com The formation of Oetedg disrupts this normal pairing, potentially leading to errors during DNA replication. nih.govmdpi.com

Research has shown that O(6)-ethylthioethyldeoxyguanosine is formed when the one-armed sulfur mustard, chloroethyl ethyl sulfide (B99878), reacts with deoxyguanosine. aacrjournals.orgnih.gov This finding supports the hypothesis that the mutagenic effects of sulfur mustards are partly caused by the modification of the O6 position of deoxyguanosine. aacrjournals.orgnih.gov

Historical Perspective of Alkylating Agent-Induced DNA Lesions

The study of DNA alkylation damage has a history intertwined with the investigation of mutagenic and carcinogenic compounds, as well as the development of certain chemotherapeutic agents. Alkylating agents are electrophilic compounds that react with nucleophilic centers in DNA bases and the phosphodiester backbone. escholarship.orgoup.com Early research established that these agents can modify DNA at various sites, with the reactivity varying depending on the specific agent and the site on the DNA base. escholarship.orgaopwiki.org

Historically, sulfur and nitrogen mustards were among the first alkylating agents recognized for their biological effects, including their use as chemotherapeutic agents. cuni.cz Studies on the interaction of these compounds with DNA revealed the formation of various adducts, with alkylation at the N7 position of guanine often being a prominent modification. mdpi.comcuni.cz However, it became clear that alkylation at other sites, such as the O6 position of guanine, while sometimes less frequent, could have significant biological consequences, particularly in terms of mutagenicity. nih.govmdpi.com The identification and characterization of specific adducts like O(6)-alkylguanine species, including this compound, have been crucial in understanding the molecular mechanisms underlying the toxicity and mutagenicity of alkylating agents.

Significance of Guanine Alkylation in Genomic Integrity Studies

Alkylation of guanine is a particularly significant type of DNA damage due to the critical role of guanine in maintaining the stability and fidelity of the DNA double helix through its participation in three hydrogen bonds with cytosine. mdpi.com Alkylation at various positions on the guanine base can have different biological outcomes.

Alkylation at the N7 position of guanine is often the most frequent site of modification by many alkylating agents due to its higher nucleophilicity. escholarship.orgnih.gov While N7-alkylation can lead to imidazole (B134444) ring opening and strand breakage, it is often considered less mutagenic than O6-alkylation. mdpi.comnih.gov

In contrast, alkylation at the O6 position of guanine, leading to the formation of O6-alkylguanine adducts like this compound, is considered highly mutagenic. nih.govmdpi.comresearchgate.net This is because the O6 modification alters the hydrogen bonding properties of guanine, favoring mispairing with thymine (B56734) instead of cytosine during DNA replication. nih.govmdpi.commdpi.com This mispairing can lead to G:C to A:T transversion mutations. nih.govresearchgate.net

The biological significance of O6-guanine alkylation is underscored by the existence of dedicated DNA repair mechanisms, such as the O(6)-alkylguanine-DNA alkyltransferase (AGT), also known as MGMT (O(6)-methylguanine-DNA methyltransferase). nih.govmdpi.comresearchgate.net This enzyme directly repairs O6-alkylguanine lesions by transferring the alkyl group to a cysteine residue on the enzyme itself. mdpi.comresearchgate.net The repair of O6-alkylguanine adducts by AGT is crucial for preventing mutations and maintaining genomic integrity. nih.govmdpi.comresearchgate.net Studies involving O6-methylguanine (O6-MeG), another important O6-alkylguanine adduct, have demonstrated that the presence of such modifications can alter the deformability of DNA, potentially facilitating recognition by repair enzymes. nih.govresearchgate.net

The study of specific O6-alkylguanine adducts like this compound contributes to the broader understanding of how different chemical structures of alkyl groups at the O6 position influence DNA structure, recognition by repair enzymes, and ultimately, the mutagenic potential of the lesion. Research findings, such as the formation of this compound from chloroethyl ethyl sulfide, provide specific examples of how exposure to certain chemicals can lead to the formation of these critical DNA adducts. aacrjournals.orgnih.gov

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| O(6)-Ethylthioethyldeoxyguanosine | 15551541 |

| Deoxyguanosine | 5978 |

| Chloroethyl ethyl sulfide | 11132 |

| Guanine | 765 |

| Cytosine | 685 |

| Thymine | 1135 |

| O(6)-Methylguanine | 10551 |

| O(6)-methylguanine-DNA methyltransferase (MGMT) | 7041 (for the protein) |

Data Table Example (Illustrative - based on search result descriptions, not specific numerical data for this compound)

| Chemical Agent | DNA Adduct Formed | Site of Alkylation | Detection Method | Reference |

| Chloroethyl ethyl sulfide | O(6)-Ethylthioethyldeoxyguanosine | O6 of Guanine | HPLC, Mass Spectrometry, UV, Fluorescence | aacrjournals.orgnih.gov |

| Methylating agents | O(6)-Methylguanine | O6 of Guanine | Various (implied by research) | nih.govresearchgate.netnih.gov |

| Alkylating agents | N7-Alkylguanine | N7 of Guanine | Various (implied by research) | escholarship.orgcuni.cznih.gov |

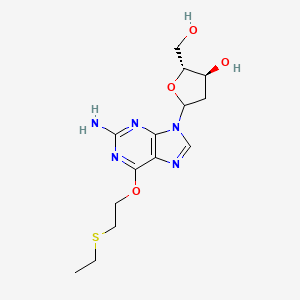

Structure

3D Structure

Properties

CAS No. |

94344-92-0 |

|---|---|

Molecular Formula |

C14H21N5O4S |

Molecular Weight |

355.42 g/mol |

IUPAC Name |

(2R,3S)-5-[2-amino-6-(2-ethylsulfanylethoxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |

InChI |

InChI=1S/C14H21N5O4S/c1-2-24-4-3-22-13-11-12(17-14(15)18-13)19(7-16-11)10-5-8(21)9(6-20)23-10/h7-10,20-21H,2-6H2,1H3,(H2,15,17,18)/t8-,9+,10?/m0/s1 |

InChI Key |

NEJQGIFDVXUVQA-QIIDTADFSA-N |

SMILES |

CCSCCOC1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)N |

Isomeric SMILES |

CCSCCOC1=NC(=NC2=C1N=CN2C3C[C@@H]([C@H](O3)CO)O)N |

Canonical SMILES |

CCSCCOC1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)N |

Synonyms |

O(6)-ethylthioethyldeoxyguanosine OETEDG |

Origin of Product |

United States |

Formation and Mechanistic Pathways of O 6 Ethylthioethyldeoxyguanosine

Elucidation of Alkylation Mechanisms Leading to O(6)-Ethylthioethyldeoxyguanosine Formation

The formation of O(6)-ethylthioethyldeoxyguanosine primarily arises from the reaction of DNA with ethylthioethylating agents. A key precursor in the formation of this adduct is chloroethyl ethyl sulfide (B99878), a monofunctional analog of sulfur mustard. nih.gov Alkylation of DNA involves the reaction of electrophilic species (alkylating agents) with nucleophilic centers within the DNA molecule, including the nitrogen and oxygen atoms of the DNA bases and the phosphodiester backbone.

The O6 position of guanine (B1146940) is a significant, albeit less frequent compared to N7, site of alkylation by certain types of alkylating agents, particularly those that react via a more SN1-like mechanism. The reaction leading to O(6)-ethylthioethyldeoxyguanosine involves the direct attack of the O6 oxygen atom of a deoxyguanosine residue in DNA on the electrophilic carbon center of the ethylthioethylating agent derived from chloroethyl ethyl sulfide. Studies have experimentally demonstrated the formation of O(6)-ethylthioethyldeoxyguanosine when chloroethyl ethyl sulfide reacts with deoxyguanosine. nih.gov This finding supports the understanding that substitution at the O6 position of deoxyguanosine is a consequence of exposure to such agents. nih.gov

Precursors and Substrate Specificity in Adduct Generation

The primary precursor directly implicated in the formation of O(6)-ethylthioethyldeoxyguanosine discussed in research is chloroethyl ethyl sulfide. nih.gov This compound acts as an ethylthioethylating agent, transferring an ethylthioethyl group to nucleophilic sites in DNA.

While several positions on DNA bases and the phosphodiester backbone can be targeted by alkylating agents, the O6 position of guanine is a critical site due to its role in Watson-Crick base pairing. The relative reactivity of different sites in DNA towards alkylating agents varies depending on the specific agent and the reaction mechanism (SN1 vs. SN2). For many alkylating agents, the nitrogen atoms, such as N7 of guanine and N3 of adenine, are more nucleophilic and thus more reactive than the oxygen atoms. However, the O6 position of guanine is particularly relevant for its mutagenic potential.

Research on sulfur mustards, which are related to chloroethyl ethyl sulfide, indicates a distribution of adducts where the N7 position of guanine is the most frequently modified site, followed by the N3 position of adenine, and then the O6 position of guanine as a minor adduct.

| Adduct Site on Guanine | Approximate Relative Abundance (Sulfur Mustard) |

| N7 | 61-70% |

| O6 | ~0.1% |

This table illustrates that while O6 alkylation is less frequent than N7 alkylation by sulfur mustards, it still occurs and is considered significant due to the biological implications of modifying this specific position involved in base pairing.

Substrate specificity in O6 alkylation can also be influenced by the local DNA sequence context, although detailed sequence specificity for O(6)-ethylthioethyldeoxyguanosine specifically is less extensively documented compared to smaller alkyl groups like methyl.

Stereochemical Considerations in O(6)-Ethylthioethyldeoxyguanosine Synthesis Pathways (Biological)

The formation of O(6)-ethylthioethyldeoxyguanosine involves the attachment of an ethylthioethyl group to the O6 position of deoxyguanosine. The ethylthioethyl group itself, when attached to the oxygen, does not introduce a new chiral center at the O6 position. Therefore, the formation of distinct stereoisomers solely based on the configuration at the O6 attachment point is not expected for this specific adduct structure.

However, deoxyguanosine itself is a chiral molecule due to the presence of asymmetric carbons in the deoxyribose sugar moiety. The stereochemistry of the deoxyribose in naturally occurring deoxyguanosine is well-defined (D-deoxyribose). The formation of the O(6)-ethylthioethyldeoxyguanosine adduct occurs on this pre-existing chiral scaffold.

Molecular Interactions of O 6 Ethylthioethyldeoxyguanosine with Nucleic Acids

Conformational Changes Induced by O(6)-Ethylthioethyldeoxyguanosine in DNA Duplexes

The incorporation or formation of O(6)-ethylthioethyldeoxyguanosine within a DNA duplex can induce significant conformational changes. The O6 position of guanine (B1146940) is involved in hydrogen bonding with cytosine in a standard G:C base pair. Modification at this position disrupts these interactions and introduces a bulky substituent into the major groove of the DNA helix. Studies on related O6-alkylguanine adducts, such as O6-ethylguanine, have demonstrated that these modifications can affect the conformation of DNA duplexes nih.gov. While the specific conformational changes induced by O(6)-ethylthioethyldeoxyguanosine have not been detailed in the provided search results, research on other O6-modified guanines indicates that such alterations can include changes in helix geometry, base stacking, and groove dimensions nih.gov. These structural perturbations can impact the recognition and interaction of DNA with various proteins, including those involved in replication, transcription, and repair. The presence of a bulky adduct like the ethylthioethyl group at the O6 position is expected to be more disruptive to the local DNA structure compared to smaller modifications like a methyl group.

Impact of O(6)-Ethylthioethyldeoxyguanosine on DNA Replication Fidelity

The presence of O(6)-ethylthioethyldeoxyguanosine in a DNA template strand significantly compromises the fidelity of DNA replication. During replication, DNA polymerases are designed to accurately pair incoming nucleotides with the template strand based on Watson-Crick base pairing rules unacademy.comneb.com. O6-modified guanine lesions, including O(6)-ethylthioethyldeoxyguanosine, can mispair with thymine (B56734) instead of cytosine nih.gov. This mispairing can lead to the incorporation of an incorrect nucleotide into the newly synthesized DNA strand, resulting in a mutation nih.gov.

Misincorporation Events Triggered by O(6)-Ethylthioethyldeoxyguanosine

Research on O6-alkylguanine lesions, such as O6-methylguanine and O6-benzylguanine, has shown that DNA polymerases, including T7 DNA polymerase and HIV-1 reverse transcriptase, preferentially incorporate thymine opposite these modified bases during in vitro replication nih.gov. This misincorporation of thymine opposite the O6-modified guanine is a key mechanism by which these lesions exert their mutagenic effects, leading to G:C to A:T transversion mutations in subsequent rounds of replication nih.gov. While direct quantitative data for misincorporation opposite O(6)-ethylthioethyldeoxyguanosine was not found, the shared O6 modification suggests a similar propensity for mispairing with thymine. The bulkier nature of the ethylthioethyl group compared to methyl or ethyl groups might influence the efficiency and specificity of misincorporation by different polymerases.

Studies on related O6-alkylguanines demonstrate varying efficiencies of nucleotide incorporation. For instance, steady-state parameters showed that T7 DNA polymerase and HIV-1 reverse transcriptase preferentially incorporated dTTP opposite O6-methylguanine and O6-benzylguanine nih.gov. The incorporation efficiencies (k_cat/K_m) for both dCTP and dTTP insertion were lower for O6-benzylguanine compared to O6-methylguanine, indicating that the bulkier substituent can impede polymerase activity nih.gov.

Bypass Polymerase Activity in the Presence of O(6)-Ethylthioethyldeoxyguanosine

Replicative DNA polymerases are often stalled or blocked when encountering DNA lesions like O(6)-ethylthioethyldeoxyguanosine researchgate.netnih.gov. To overcome such blocks and complete replication, cells utilize specialized translesion synthesis (TLS) polymerases researchgate.netfrontiersin.orgmdpi.com. These polymerases are often less accurate than replicative polymerases but can bypass damaged bases that would otherwise halt replication unacademy.comfrontiersin.org.

Different TLS polymerases exhibit varying abilities to bypass specific DNA lesions. Studies involving O6-alkylguanine adducts have shown that some TLS polymerases can bypass these lesions, although the efficiency and accuracy of bypass can vary depending on the polymerase and the specific adduct researchgate.netnih.govmdpi.com. For example, human DNA polymerase eta (Polη) has been shown to bypass certain DNA lesions nih.govfrontiersin.org. Research comparing the bypass of O6-ethylguanine and O6-methylguanine by mammalian DNA polymerases alpha and eta revealed contrasting responses nih.gov. While replicative polymerase alpha was significantly blocked by both lesions, DNA polymerase eta was also similarly blocked by O6-ethyl- or O6-methylguanine adducts nih.gov. This suggests that bypassing O6-modified guanine lesions, particularly those with bulkier substituents like ethylthioethyl, can be challenging even for some TLS polymerases. However, other TLS polymerases, such as human DNA polymerase mu (Polμ), have demonstrated the ability to bypass various DNA adducts, including bulky ones, often through mechanisms involving deletion or primer realignment nih.gov. The specific efficiency and mechanism by which different TLS polymerases bypass O(6)-ethylthioethyldeoxyguanosine would require dedicated study.

Influence of O(6)-Ethylthioethyldeoxyguanosine on Transcriptional Processes

DNA lesions, including O6-modified guanine adducts, can interfere with transcriptional processes by affecting the binding of transcription factors and the activity of RNA polymerases. The presence of O(6)-ethylthioethyldeoxyguanosine in promoter or coding regions of genes can impede the binding of transcription factors that recognize specific DNA sequences nih.gov. Studies on O6-methylguanine have shown that this modification can inhibit the binding of cellular factors to DNA sequences in promoter regions, potentially affecting the regulation of gene expression nih.gov. This inhibition was dependent on the position of the O6-methylguanine within the DNA sequence nih.gov.

Interference with transcription factor binding due to O(6)-ethylthioethyldeoxyguanosine could have a significant impact on cellular function and the cell's ability to respond to DNA damage and other cellular signals nih.gov. Furthermore, RNA polymerases, similar to DNA polymerases, may encounter difficulty transcribing past O6-modified guanine lesions in the DNA template, potentially leading to transcriptional arrest or the incorporation of incorrect nucleotides into RNA. While specific research on the impact of O(6)-ethylthioethyldeoxyguanosine on transcription was not extensively detailed in the provided results, the known effects of related O6-alkylguanine adducts suggest a likely interference with transcriptional processes.

Biological Consequences and Cellular Responses to O 6 Ethylthioethyldeoxyguanosine

O(6)-Ethylthioethyldeoxyguanosine as a Mutagenic Lesion

O(6)-Ethylthioethyldeoxyguanosine is considered a mutagenic lesion, meaning it has the potential to cause changes in the DNA sequence. This is supported by the understanding that modification at the O6 position of guanine (B1146940) is a key factor in the mutagenic effects of sulfur mustards. nih.govaacrjournals.org

Inducement of Specific Mutational Spectra by O(6)-Ethylthioethyldeoxyguanosine

While specific detailed mutational spectra directly attributed solely to O(6)-ethylthioethyldeoxyguanosine are not extensively detailed in the provided search results, related O6-alkylguanine lesions are known to induce specific mutational patterns. Alkylation at the O6 position of guanine can lead to mispairing with thymine (B56734) during DNA replication, resulting in G:C to A:T transitions. nih.gov Mutational spectra, or the pattern of mutations induced by a specific agent, can be influenced by various factors including the type of DNA damage, the DNA repair pathways involved, and the sequence context of the DNA. elifesciences.orgbiorxiv.orgresearchgate.netmdpi.commedrxiv.org Studies on other O6-alkylguanine adducts suggest that the O6 modification can lead to characteristic base substitutions. nih.gov

Correlation between O(6)-Ethylthioethyldeoxyguanosine and Genetic Instability

Genetic instability refers to an increased tendency for alterations in the genome, ranging from point mutations to chromosomal rearrangements. mdpi.comgeneticeducation.co.in DNA damage, including the formation of adducts like O(6)-ethylthioethyldeoxyguanosine, can contribute to genetic instability if not accurately repaired. mdpi.commdpi.com The formation of O6-ethylthioethylguanine in DNA by chloroethyl ethyl sulfide (B99878) has been studied, and its apparent lack of efficient repair by certain pathways suggests a potential link to increased genetic alterations. nih.gov Inefficient DNA repair is a known contributor to genomic instability, which is a hallmark of various diseases, including cancer. mdpi.commdpi.comarchivesofmedicalscience.com

Cellular Pathways Engaged by the Presence of O(6)-Ethylthioethyldeoxyguanosine

Cells possess sophisticated mechanisms to detect and repair DNA damage, including adducts like O(6)-ethylthioethyldeoxyguanosine. The primary pathways involved in dealing with such lesions include direct reversal and excision repair mechanisms.

Consequences of Inefficient O(6)-Ethylthioethyldeoxyguanosine Repair

Inefficient repair of DNA lesions like O(6)-ethylthioethyldeoxyguanosine can have significant consequences for the cell. Unrepaired or misrepaired lesions can lead to mutations during DNA replication. huji.ac.il The persistence of such adducts can block DNA replication and transcription, potentially leading to cell cycle arrest or cell death. mdpi.comhuji.ac.il Furthermore, inefficient repair contributes to genomic instability, increasing the risk of genetic diseases and cancer development. mdpi.commdpi.comarchivesofmedicalscience.com The observation that O(6)-ethylthioethylguanine is poorly repaired by MGMT nih.gov highlights the potential for this specific adduct to persist and exert its deleterious effects on the genome.

Modulation of Cell Cycle Progression by O(6)-Ethylthioethyldeoxyguanosine

DNA damage can trigger cell cycle checkpoints, which are surveillance mechanisms that halt the cell cycle to allow time for repair or to prevent the replication of damaged DNA. microbenotes.com The presence of DNA adducts, such as O6-methylguanine, can induce cell cycle arrest, particularly in the S and G2 phases, to facilitate repair before DNA replication or cell division. nih.gov While direct studies on the cell cycle modulation specifically by O(6)-ethylthioethyldeoxyguanosine are not explicitly detailed in the provided results, it is plausible that this DNA lesion, being an O6-modified guanine adduct, could also activate cell cycle checkpoints. dntb.gov.ua The cellular response to DNA damage often involves the engagement of pathways that modulate cell cycle progression to maintain genomic integrity. frontiersin.orgplos.org Inefficient repair of O(6)-ethylthioethyldeoxyguanosine could lead to prolonged cell cycle arrest or, in cases of overwhelming damage, trigger apoptosis (programmed cell death). nih.govmdpi.com Studies on related DNA lesions, like O6-methylguanine, demonstrate that unrepaired adducts carried into subsequent cell cycles can induce late apoptotic responses. nih.gov

Analytical Methodologies for O 6 Ethylthioethyldeoxyguanosine Detection and Quantification in Research Models

Spectroscopic and Chromatographic Approaches for Adduct Characterization

Spectroscopic and chromatographic methods have played a foundational role in the initial characterization and analysis of O(6)-ethylthioethyldeoxyguanosine. Early research on the formation of this adduct involved its synthesis and subsequent characterization using techniques such as ultraviolet (UV) and fluorescence spectroscopy. These methods were instrumental in confirming the chemical identity and properties of the synthesized compound. nih.gov

Immunochemical Techniques for O(6)-Ethylthioethyldeoxyguanosine Detection

Immunochemical techniques offer an alternative approach for the detection of DNA adducts, including those formed by sulfur mustards. These methods typically rely on the specificity of antibodies raised against the particular DNA adduct of interest. Techniques such as enzyme-linked immunosorbent assay (ELISA) and immunohistochemistry can be used for this purpose.

Research has involved the immunochemical detection of mustard gas adducts with DNA, including studies conducted by the Ludlum group, who also investigated the formation of O(6)-ethylthioethyldeoxyguanosine. Immunoassays can provide a sensitive method for detecting DNA adducts, potentially achieving detection limits as low as one adduct in 108 nucleotides for certain adducts with high-affinity antibodies. While immunohistochemistry can provide spatial information on adduct distribution within tissues, ELISA typically offers a more quantitative assessment of total adduct levels in a sample. The sensitivity of immunochemical methods is highly dependent on the specificity and affinity of the antibody for the target adduct.

Theoretical and Computational Modeling of O 6 Ethylthioethyldeoxyguanosine Interactions

Molecular Dynamics Simulations of O(6)-Ethylthioethyldeoxyguanosine-DNA Adducts

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By simulating the behavior of a system, such as a DNA double helix containing an Oetedg adduct, MD can provide insights into its structural stability, conformational changes, and interactions with the surrounding environment (e.g., water molecules and ions) sigmaaldrich.comsigmaaldrich.com.

While specific MD studies focusing solely on O(6)-ethylthioethyldeoxyguanosine adducts were not extensively detailed in the search results, related studies on O6-alkylated guanine (B1146940) in DNA provide a strong basis for understanding the application of this technique. For instance, theoretical studies employing molecular mechanical calculations, including the AMBER force field, have been used to examine the effects of methylation and ethylation at the O6 position of guanine in double-stranded DNA. These studies can assess the impact of the adduct on the local DNA structure, such as changes in helix geometry, base pairing, and backbone conformation.

The insights gained from MD simulations can be valuable in understanding how the presence of this compound might interfere with crucial DNA processes such as replication, transcription, and repair, potentially explaining its mutagenic properties.

Quantum Chemical Calculations of O(6)-Ethylthioethyldeoxyguanosine Reactivity

Quantum chemical calculations are theoretical methods that use the principles of quantum mechanics to study the electronic structure and properties of molecules. These calculations can provide detailed information about the reactivity of O(6)-ethylthioethyldeoxyguanosine, including its potential to undergo further reactions or to influence the chemical behavior of the DNA strand.

Studies utilizing ab initio quantum chemical methods have been applied to investigate O6-alkylated guanines. These calculations can determine the electronic distribution within the this compound molecule and the surrounding DNA, identifying sites that are particularly susceptible to chemical attack or that might participate in reactions. Parameters such as atomic charges, frontier molecular orbitals (HOMO and LUMO), and reaction energy barriers can be calculated to predict the reactivity of the adduct.

For example, quantum chemical calculations can explore the stability of the glycosidic bond in the presence of the ethylthioethyl modification or the potential for the adduct to be a substrate for repair enzymes. By calculating the energy profiles of potential reaction pathways, researchers can gain a deeper understanding of the mechanisms by which this compound might exert its biological effects. Theoretical studies have indicated that O6-methyl and O6-ethylguanines exhibit energetically similar behavior, suggesting that quantum chemical approaches applied to O6-ethylguanine are highly relevant to understanding this compound.

These calculations can also help to predict the most likely metabolic fate of the this compound adduct or its potential to cross-link with proteins or other biomolecules.

In Silico Prediction of O(6)-Ethylthioethyldeoxyguanosine Formation Potential

In silico methods encompass a broad range of computational approaches used to model or simulate biological and chemical processes. In the context of O(6)-ethylthioethyldeoxyguanosine, in silico techniques can be applied to predict the likelihood of its formation under various conditions and to identify the factors that influence this process.

The formation of this compound occurs through the reaction between deoxyguanosine and sulfur mustard agents or their metabolites lgcstandards.com. In silico approaches, such as reaction pathway modeling and quantitative structure-activity relationships (QSAR), could be used to study the kinetics and thermodynamics of this alkylation reaction. By modeling the interaction between the alkylating agent and the O6 position of guanine, computational methods can estimate the activation energy barrier for the reaction and predict the rate of adduct formation.

Furthermore, in silico methods can be used to screen potential protective agents or conditions that might inhibit this compound formation. By modeling the interactions of various molecules with either the sulfur mustard agent or deoxyguanosine, researchers could identify compounds that might sequester the alkylating agent or protect the O6 position of guanine from modification.

While specific in silico studies focused on predicting this compound formation potential were not prominently featured in the search results, the general principles of in silico reaction prediction and molecular modeling are applicable. These methods can integrate information about the chemical properties of the reactants and the reaction environment to provide theoretical predictions about the feasibility and efficiency of this compound formation.

Comparative Analysis of O 6 Ethylthioethyldeoxyguanosine with Other Alkylated Guanine Adducts

Structural and Electronic Similarities with Other O6-Alkylguanine Lesions

O6-alkylguanine adducts share a fundamental structural alteration: an alkyl group attached to the oxygen atom at the C6 position of the guanine (B1146940) base. This modification disrupts the normal Watson-Crick base pairing with cytosine, favoring mispairing with thymine (B56734) during DNA replication. wikipedia.orgoup.com While the core guanine structure remains, the presence of the alkyl group at the O6 position alters the electronic distribution and steric properties of the base.

For Oetedg, the attached group is an ethylthioethyl moiety, which is larger and more complex than the simple methyl group in O6-MeG or the ethyl group in O6-EtG. This difference in the size and chemical nature of the alkyl substituent can influence the precise structural distortion of the DNA helix and the accessibility of the adduct to repair enzymes and polymerases. Structural studies of other O6-alkylguanine adducts, such as O6-MeG and O6-benzylguanine, in complex with repair proteins like O6-alkylguanine-DNA alkyltransferase (AGT), have shown that the protein can flip the modified base out of the DNA helix for repair. embopress.orgrcsb.orgrcsb.orgresearchgate.net The bulkier ethylthioethyl group in this compound might present different steric challenges for such flipping and recognition by repair proteins compared to smaller alkyl groups.

Differential Biological Processing of Various Guanine Adducts

The biological processing of O6-alkylguanine adducts primarily involves DNA repair pathways and DNA replication bypass. The efficiency of these processes varies depending on the specific alkyl group.

O6-alkylguanine-DNA alkyltransferase (AGT), also known as MGMT, is a key enzyme responsible for the direct repair of O6-alkylguanine lesions. oup.comembopress.orgrcsb.org AGT repairs the damage by transferring the alkyl group from the O6 position of guanine to a cysteine residue within the enzyme, thereby inactivating itself in a stoichiometric reaction. oup.comembopress.orgrcsb.org Research has shown that O6-ethylthioethylguanine (the base analog of this compound) is either not a substrate or a poor substrate for mammalian O6-alkylguanine-DNA alkyltransferase, even at high enzyme concentrations. nih.govarchive.org This suggests that the bulky ethylthioethyl group hinders the recognition or catalytic activity of AGT towards this specific adduct.

In contrast, smaller adducts like O6-MeG are efficiently repaired by AGT. nih.gov The repair rate of O6-EtG by E. coli Ada protein (an bacterial analog of AGT) is significantly slower than that of O6-MeG. nih.gov This differential repair efficiency by AGT is a major factor influencing the persistence and biological consequences of different O6-alkylguanine adducts.

DNA replication bypass by DNA polymerases is another crucial process. O6-alkylguanine adducts are known to be miscoding lesions, primarily causing G:C to A:T transitions due to their propensity to mispair with thymine during replication. wikipedia.orgoup.com Studies comparing the bypass of different O6-alkylguanine adducts by various DNA polymerases have shown varied efficiencies and accuracies. For example, while the replicative polymerase alpha is similarly blocked by O6-EtG and O6-MeG, the translesion synthesis polymerase eta can efficiently and accurately bypass other types of guanine adducts like N2-ethylguanine, although its efficiency with O6-alkylguanine adducts can vary. nih.gov The specific interactions between the polymerase active site and the bulky ethylthioethyl group of this compound would determine its bypass efficiency and the fidelity of nucleotide incorporation opposite the lesion.

The mismatch repair (MMR) system also plays a role in the processing of O6-alkylguanine adducts, particularly the mispairs formed during replication (e.g., O6-MeG:T). pnas.orgpnas.org The MMR system recognizes these mispairs, and its activity can lead to cycles of repair and re-synthesis, contributing to cytotoxicity, especially in the case of O6-MeG. pnas.orgpnas.org The extent to which MMR is involved in processing this compound:T mispairs compared to other O6-alkylguanine adducts would depend on the recognition efficiency of the bulky adduct by MMR proteins.

Distinct Mutagenic Potencies Across Different Alkylguanine Adducts

The mutagenic potency of O6-alkylguanine adducts is directly linked to their ability to mispair during DNA replication and the efficiency of their repair. O6-MeG is widely recognized as a highly mutagenic lesion, primarily inducing G:C to A:T transitions. wikipedia.orgoup.com The high miscoding capacity of O6-alkylguanine adducts in general is responsible for a significant portion of the mutations induced by alkylating agents. pnas.orgpnas.org

The size and nature of the alkyl group at the O6 position can influence the degree of miscoding and the efficiency of bypass polymerases, further contributing to variations in mutagenic potency among different O6-alkylguanine adducts. Bulky adducts can sometimes block replication or induce error-prone bypass, leading to different mutational spectra compared to smaller adducts.

Future Directions and Emerging Research Avenues for O 6 Ethylthioethyldeoxyguanosine

Development of Novel Analytical Probes for In Situ O(6)-Ethylthioethyldeoxyguanosine Detection

A critical challenge in studying DNA adducts like Oetedg is their detection and localization within biological samples. Current analytical methods, such as HPLC coupled with techniques like UV, fluorescence, and mass spectrometry, have been used to characterize this compound and study its formation nih.gov. However, these methods often require sample processing that disrupts cellular architecture, limiting the ability to study this compound in its native environment.

Future directions include the development of novel analytical probes capable of in situ detection of this compound. Drawing inspiration from techniques used for detecting other biomolecules like mRNA or specific DNA sequences, such as Fluorescence In Situ Hybridization (FISH) or using peptide nucleic acid (PNA) probes, could be fruitful ogt.comnih.govthermofisher.commdpi.comunil.ch. The development of specific antibodies or other affinity-based probes targeting the unique structure of this compound could enable visualization and quantification of this adduct within individual cells or tissues. Such probes would allow researchers to determine the precise location of this compound formation, its spatial relationship with cellular organelles, and its dynamics during processes like DNA replication and repair. This would provide unprecedented insights into the cellular fate and potential biological consequences of this compound at a subcellular level.

Investigating O(6)-Ethylthioethyldeoxyguanosine in Advanced Biological Systems

Much of the understanding of DNA adducts has been derived from studies using simplified in vitro systems or traditional two-dimensional cell cultures. While valuable, these models may not fully recapitulate the complexity of the in vivo environment. Advanced biological systems, such as three-dimensional cell cultures, organoids, and microphysiological systems (organ-on-a-chip), offer more physiologically relevant contexts for studying DNA damage and repair nih.govals-journal.comimsa.eduijabbr.com.

Future research should focus on investigating this compound formation, repair kinetics, and biological effects within these advanced systems. Studying this compound in organoids derived from relevant tissues, for instance, could provide insights into how tissue-specific factors influence adduct formation and processing. Utilizing microphysiological systems could allow for the investigation of this compound in a dynamic environment that mimics blood flow and cellular interactions, offering a more accurate representation of in vivo exposure scenarios and responses. These advanced models hold the potential to reveal aspects of this compound biology that are not apparent in simpler experimental setups.

Integration of Multi-Omics Data in O(6)-Ethylthioethyldeoxyguanosine Research

The formation of DNA adducts like this compound can trigger a cascade of cellular events, affecting various molecular layers, including the transcriptome, proteome, and metabolome. Understanding the comprehensive cellular response requires the integration of data from multiple "omics" platforms bioconductor.orgnih.govmdpi.comresearchgate.netfrontiersin.org.

Future research should prioritize the application of multi-omics approaches to this compound studies. By combining data from genomics (e.g., sequencing to identify mutations or epigenetic modifications potentially induced by this compound), transcriptomics (analyzing gene expression changes in response to this compound), proteomics (identifying altered protein levels or post-translational modifications), and metabolomics (profiling metabolic changes), researchers can gain a systems-level understanding of how cells react to the presence of this adduct. nih.govresearchgate.net. Integrating these diverse datasets using advanced bioinformatics and computational tools can help identify key pathways affected by this compound, potential biomarkers of exposure or response, and novel targets for intervention. This integrated approach moves beyond studying isolated molecular events to understanding the complex interplay of biological processes influenced by this compound.

Exploring the Role of O(6)-Ethylthioethyldeoxyguanosine in DNA Damage Response Signaling Networks

O(6)-alkylguanine lesions, such as O(6)-methylguanine (O6-meG), are known to be highly mutagenic and can activate DNA damage response (DDR) signaling pathways nih.govrndsystems.com. This compound, being an O(6)-substituted guanine (B1146940) adduct formed by sulfur mustards, is likely to engage similar DDR mechanisms nih.govresearchgate.netnih.gov.

Future research should focus on specifically elucidating the role of this compound in activating and modulating DDR signaling networks. This includes investigating which specific DDR pathways are triggered by this compound, such as the ATR-Chk1 or ATM-Chk2 pathways, which are known to respond to different types of DNA damage, including those processed by mismatch repair (MMR) nih.govrndsystems.comoncohemakey.com. Research should also explore the interaction of this compound with repair proteins, particularly O(6)-methylguanine DNA methyltransferase (MGMT), which is the primary enzyme responsible for directly removing O(6)-alkylguanine lesions rndsystems.comnih.gov. Understanding the efficiency of MGMT in repairing this compound compared to other O(6)-alkylguanine adducts is crucial. Furthermore, future studies could investigate how this compound influences cell cycle checkpoints, the recruitment of repair factors to the site of damage, and downstream cellular outcomes such as cell cycle arrest, apoptosis, or mutagenesis. rndsystems.comoncohemakey.comnih.gov. Elucidating these mechanisms will provide critical insights into how cells sense and respond to this compound and its potential contribution to long-term biological effects.

Q & A

Q. How to structure a research paper on this compound to meet high-impact journal criteria?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.